

Azosemide chemical structure and properties

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Compound of Interest

Compound Name: Azosemide

Cat. No.: B1666452

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Azosemide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosemide is a potent loop diuretic belonging to the sulfonamide class of compounds. It exerts its diuretic effect through the inhibition of the $\text{Na}^+\text{-K}^+\text{-2Cl}^-$ cotransporter (NKCC1) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of **Azosemide**.

Chemical Structure and Identification

Azosemide is chemically described as 2-chloro-5-(1H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide.^{[1][2]} Its structure is characterized by a central chlorobenzenesulfonamide core substituted with a tetrazole ring and a thenylamino group.

Identifier	Value
IUPAC Name	2-chloro-5-(1H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide[1][3]
CAS Number	27589-33-9[1][3]
Molecular Formula	C12H11ClN6O2S2[1][3][4]
Molecular Weight	370.83 g/mol [1][3]
SMILES	<chem>O=S(=O)(Nc1cc(ccc1Cl)NCC1=CC=CS1)C1=NN=NN1</chem> [1][3]
InChI Key	HMEDEBAJARCKCT-UHFFFAOYSA-N[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of **Azosemide** is presented below. These parameters are crucial for its formulation, delivery, and disposition in biological systems.

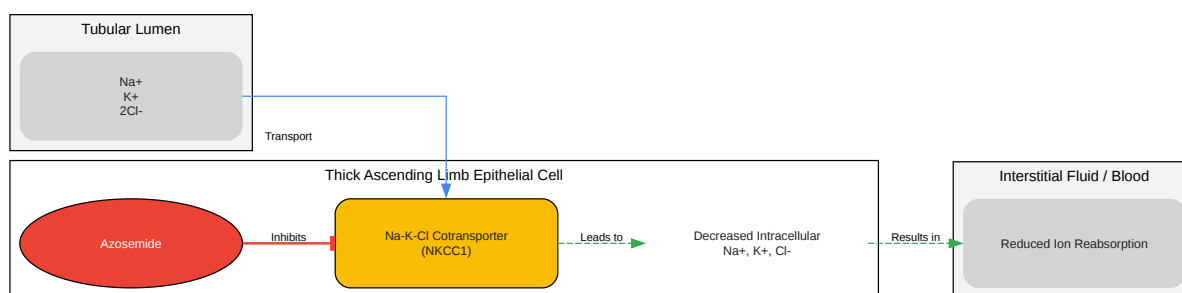
Property	Value	Source
Melting Point	218-221 °C	ChemicalBook
Boiling Point	671.1°C at 760mmHg	BOC Sciences[5]
Solubility	DMSO: 74 mg/mL (199.54 mM)	Selleck Chemicals
Water: Insoluble	Selleck Chemicals	
Ethanol: Insoluble	Selleck Chemicals	
pKa (Strongest Acidic)	3.58 ± 0.10	ChemicalBook
LogP	2.38	DrugBank Online

Pharmacological Properties

Azosemide is a high-ceiling loop diuretic with a pharmacological profile that influences its clinical application and research use.

Mechanism of Action

The primary mechanism of action of **Azosemide** is the potent inhibition of the $\text{Na}^+\text{-K}^+\text{-2Cl}^-$ cotransporter (NKCC1) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.^[2] By blocking this transporter, **Azosemide** prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion, resulting in diuresis.



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Figure 1. Mechanism of action of **Azosemide** on the Na-K-Cl cotransporter (NKCC1) in the thick ascending limb of the loop of Henle.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of **Azosemide** are summarized in the following table.

Parameter	Value (in humans unless specified)	Source
Bioavailability (Oral)	Approximately 10%	Clinical Pharmacology & Therapeutics
Time to Peak Plasma Concentration (Tmax)	3-4 hours	DrugBank Online
Protein Binding	>95% (to 4% human serum albumin)	DrugBank Online
Volume of Distribution (Vd)	0.262 L/kg	DrugBank Online
Metabolism	Considerable first-pass metabolism. In humans, only azosemide and its glucuronide are detected.	DrugBank Online
Elimination Half-life (t1/2)	2-3 hours	DrugBank Online
Clearance	Total body clearance: 112 mL/min Renal clearance: 41.6 mL/min	DrugBank Online
Excretion	Primarily renal, with active secretion in the proximal tubule.	DrugBank Online

Pharmacodynamics

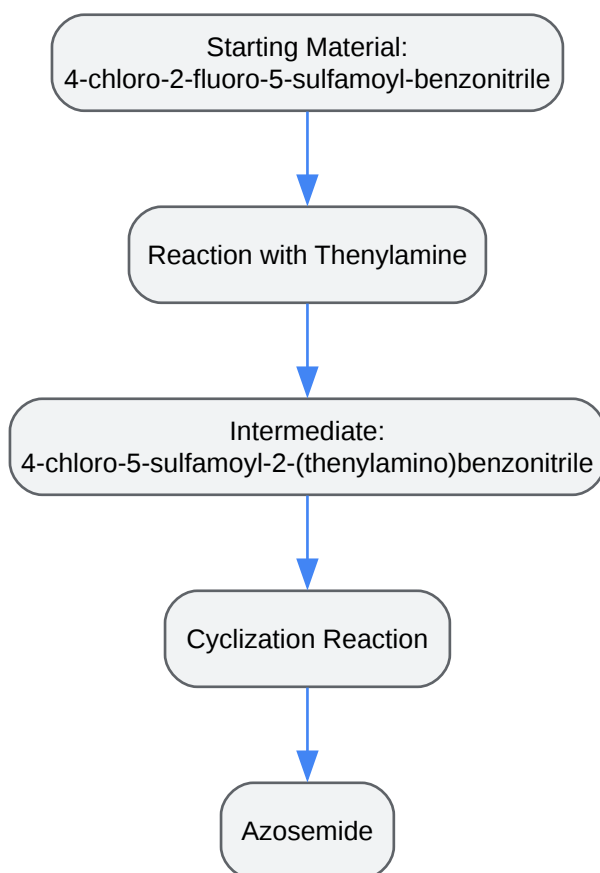
The diuretic effect of **Azosemide** is dose-dependent. Following oral administration, its diuretic profile is comparable to that of furosemide. However, when administered intravenously, **Azosemide** exhibits a significantly greater diuretic effect.

Experimental Protocols

This section outlines general methodologies for the synthesis, analysis, and biological evaluation of **Azosemide** based on available literature. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of Azosemide

The synthesis of **Azosemide** can be achieved through a multi-step process. A general workflow is outlined below, based on patent literature.



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